Dicyanoaurate ion

Description

Properties

IUPAC Name |

gold(1+);dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CN.Au/c2*1-2;/q2*-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIPNVHDSSGMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2AuN2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13967-50-5 (potassium salt), 15280-09-8 (hydrochloride salt), 31096-40-9 (ammonium salt) | |

| Record name | Dicyanoaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014950879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

249.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14950-87-9 | |

| Record name | Dicyanoaurate(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14950-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyanoaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014950879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICYANOAURATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0XSL5544A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding of the Dicyanoaurate(I) Ion

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The dicyanoaurate(I) ion, [Au(CN)₂]⁻, is a linear coordination complex of significant interest across various scientific disciplines, from inorganic chemistry and materials science to pharmacology and medicine. As the primary soluble species in gold cyanidation processes and a key metabolite of gold-based therapeutics, a thorough understanding of its structural and bonding characteristics is paramount. This technical guide provides a comprehensive overview of the dicyanoaurate(I) ion, detailing its molecular structure, the nature of its chemical bonds, and the experimental protocols utilized for its characterization. Furthermore, this document explores its relevance in biological systems, particularly its emergence as a pharmacologically active metabolite of gold-containing drugs and its potential interactions with cellular signaling pathways.

Molecular Structure and Bonding

The dicyanoaurate(I) ion exhibits a distinctly linear geometry, a feature confirmed by X-ray crystallography.[1] The central gold(I) atom is coordinated to two cyanide ligands via the carbon atoms, resulting in a C-Au-C bond angle that is consistently at or very near 180°. This linearity is a consequence of the d¹⁰ electronic configuration of Au(I), which favors a two-coordinate, linear arrangement to minimize ligand-ligand repulsion.

The bonding between the gold(I) center and the cyanide ligands is a subject of considerable interest. While initially considered to be primarily ionic, both experimental and theoretical studies have provided compelling evidence for a significant degree of covalent character in the Au-C bond.[2][3] This covalent interaction is attributed to the strong relativistic effects of the gold atom, which influence its orbital energies and enhance its ability to form covalent bonds.[3] Photoelectron spectroscopy studies have revealed vibrational progressions in the Au-C stretching mode, further supporting the covalent nature of this bond.[2]

In the solid state, salts of dicyanoaurate(I) often exhibit intermolecular Au···Au interactions known as aurophilic bonds. These are weak, attractive forces between closed-shell gold(I) centers, with interaction distances typically shorter than the sum of their van der Waals radii. These aurophilic interactions can influence the crystal packing and photoluminescent properties of dicyanoaurate(I) compounds.[4]

Quantitative Structural Data

The precise bond lengths and angles of the dicyanoaurate(I) ion have been determined through single-crystal X-ray diffraction studies of its various salts. The table below summarizes key structural parameters from representative compounds.

| Compound | Au-C Bond Length (Å) | C-N Bond Length (Å) | C-Au-C Bond Angle (°) | Au···Au Distance (Å) | Reference |

| [C₅H₁₀NH₂][Au(CN)₂] | 1.987(3) | 1.147(4) | 179.28(11) | 3.0969(3) | [4] |

| [C₄H₈NH₂][Au(CN)₂] | 1.988(5) | 1.147(6) | 178.1(3) | 3.0795(4) | [4] |

| [Ph₂NNH₃][Au(CN)₂]·H₂O | 1.986(4) | 1.143(5) | 177.78(16) | 3.0866(4) | [4] |

| Tl[Au(CN)₂] | 2.00 | 1.17 - 1.18 | linear | - | [5] |

Vibrational Spectroscopy Data

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable insights into the bonding within the dicyanoaurate(I) ion. The characteristic vibrational modes, particularly the C≡N stretching frequency, are sensitive to the chemical environment and coordination.

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |

| ν(C≡N) | 2149, 2138 | IR | [4] |

| ν(C≡N) | ~2100 | Raman | [6] |

Experimental Protocols

Synthesis of Dicyanoaurate(I) Salts

A common laboratory-scale synthesis of a dicyanoaurate(I) salt, such as potassium dicyanoaurate(I), involves the reaction of a gold(I) salt with an excess of potassium cyanide. A generalized protocol is as follows:

Materials:

-

Gold(I) chloride (AuCl)

-

Potassium cyanide (KCN)

-

Deionized water

-

Diethyl ether

Procedure:

-

In a well-ventilated fume hood, dissolve a stoichiometric amount of gold(I) chloride in an aqueous solution containing a twofold molar excess of potassium cyanide. The reaction is: AuCl + 2 KCN → K[Au(CN)₂] + KCl.[1]

-

Stir the solution at room temperature until all the gold(I) chloride has dissolved, resulting in a clear, colorless solution.

-

Filter the solution to remove any unreacted starting material or impurities.

-

Slowly evaporate the solvent under reduced pressure or by gentle heating to induce crystallization.

-

Collect the colorless crystals of K[Au(CN)₂] by filtration.

-

Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

-

Dry the crystals under vacuum.

Safety Note: Potassium cyanide is highly toxic. All manipulations should be carried out in a certified fume hood, and appropriate personal protective equipment, including gloves and safety glasses, must be worn.

Characterization Methods

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of dicyanoaurate(I) salts.

Sample Preparation:

-

Suitable single crystals are grown by slow evaporation of a saturated solution of the dicyanoaurate(I) salt.

-

A crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

Data Collection:

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve diffraction quality.

-

A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters.

Sample Preparation:

-

FT-IR Spectroscopy: Solid samples are typically prepared as KBr pellets. A small amount of the crystalline dicyanoaurate(I) salt is finely ground with dry potassium bromide and pressed into a thin, transparent disk.

-

Raman Spectroscopy: Solid samples can be analyzed directly by placing the crystalline powder in a sample holder.

Data Acquisition:

-

FT-IR Spectroscopy: The KBr pellet is placed in the sample compartment of an FT-IR spectrometer. The spectrum is typically recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Raman Spectroscopy: The sample is illuminated with a monochromatic laser source (e.g., a diode laser operating at 1064 nm for FT-Raman). The scattered light is collected and analyzed by a spectrometer to generate the Raman spectrum.

Biological Relevance and Signaling Pathways

The dicyanoaurate(I) ion is not only a product of industrial processes but also a significant metabolite of gold-based drugs, such as auranofin, which has been used in the treatment of rheumatoid arthritis and is being investigated for its anticancer properties.[4][7] The in vivo formation of [Au(CN)₂]⁻ from these drugs suggests that it may contribute to their overall pharmacological and toxicological profiles.

While the parent drug auranofin is known to inhibit pro-inflammatory signaling pathways such as the NF-κB pathway and to modulate the activity of transcription factors like STAT3, the direct effects of the dicyanoaurate(I) metabolite are an area of active research. The cytotoxicity of gold complexes is often linked to their ability to induce oxidative stress and apoptosis.[8] The formation of dicyanoaurate(I) could influence the biodistribution and cellular uptake of gold, thereby modulating its therapeutic and adverse effects.

Below are diagrams illustrating the structure of the dicyanoaurate(I) ion, a general workflow for its characterization, and its potential role in cellular signaling as a metabolite of auranofin.

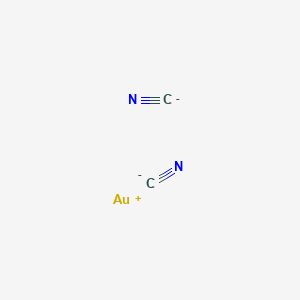

Caption: Linear structure of the dicyanoaurate(I) ion.

Caption: Experimental workflow for dicyanoaurate(I) characterization.

Caption: Potential role of dicyanoaurate(I) in cellular signaling.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Synthesis, characterization and anticancer activity in vitro evaluation of novel dicyanoaurate (I)-based complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. tcd.ie [tcd.ie]

- 8. Molecular Mechanism of Cytotoxicity, Genotoxicity, and Anticancer Potential of Green Gold Nanoparticles on Human Liver Normal and Cancerous Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Potassium Dicyanoaurate(I)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of potassium dicyanoaurate(I) (K[Au(CN)₂]). The information is curated for researchers, scientists, and professionals in drug development who utilize or study this compound. This document includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical Properties

Potassium dicyanoaurate(I) is a white, crystalline solid at room temperature.[1] It is a key compound in gold electroplating and serves as a precursor in the synthesis of other gold compounds, including gold nanoparticles for biomedical applications.[2][3]

Quantitative Data

The following table summarizes the key quantitative physicochemical properties of potassium dicyanoaurate(I).

| Property | Value | Reference(s) |

| Chemical Formula | K[Au(CN)₂] | [4] |

| Molecular Weight | 288.10 g/mol | [4] |

| Density | 3.45 g/mL at 25 °C | [2] |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | 140 g/L | [1] |

| Solubility in Other Solvents | Slightly soluble in ethanol; insoluble in ethyl ether and acetone. | [5] |

| Decomposition Temperature | Decomposes above 383 °C | [6] |

| Stability | Stable under recommended storage conditions. Incompatible with strong acids and strong oxidizing agents. | [5] |

Experimental Protocols

This section details the methodologies for the synthesis of potassium dicyanoaurate(I) and the determination of its key physicochemical properties.

Laboratory Synthesis of Potassium Dicyanoaurate(I)

This protocol describes a laboratory-scale synthesis of potassium dicyanoaurate(I) from gold powder. This method relies on the oxidation of gold in the presence of potassium cyanide.

Materials:

-

Gold powder (Au)

-

Potassium cyanide (KCN)

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Deionized water

-

Reaction vessel with stirring and heating capabilities

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

Add a known mass of gold powder and a proportional amount of deionized water to the reaction vessel.

-

Heat the mixture to between 50-80°C with continuous stirring.

-

Slowly and simultaneously add a solution of potassium cyanide and a dilute solution of hydrogen peroxide to the reaction vessel. The addition rate should be controlled to maintain a steady reaction.

-

Monitor the reaction until all the gold powder has dissolved, resulting in a clear, colorless solution of potassium aurous cyanide.

-

Filter the hot solution to remove any unreacted starting material or impurities.

-

Allow the filtrate to cool slowly in a crystallization dish to form crystals of potassium dicyanoaurate(I).

-

Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Safety Precaution: This synthesis involves highly toxic potassium cyanide and should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment.

Determination of Density by Gas Pycnometry

The density of potassium dicyanoaurate(I) can be accurately determined using a gas pycnometer, which measures the volume of the solid by gas displacement. Helium is the preferred gas due to its small atomic size and inert nature.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Sample cell

Procedure:

-

Calibrate the gas pycnometer according to the manufacturer's instructions.

-

Accurately weigh a sample of dry potassium dicyanoaurate(I) powder using an analytical balance.

-

Place the weighed sample into the sample cell of the gas pycnometer.

-

Seal the sample cell and purge the system with helium gas to remove any adsorbed moisture or air from the sample surface.

-

Following the instrument's operating procedure, allow helium gas to fill the reference chamber to a set pressure.

-

Open the valve to the sample chamber, allowing the gas to expand and fill the voids around the sample.

-

The instrument measures the pressure difference and, based on the known volumes of the chambers, calculates the volume of the sample.

-

The density is then calculated by dividing the mass of the sample by its measured volume.

Determination of Aqueous Solubility

This protocol outlines a method for determining the solubility of potassium dicyanoaurate(I) in water at a specific temperature.

Materials:

-

Potassium dicyanoaurate(I)

-

Deionized water

-

Constant temperature water bath

-

Stirring plate and stir bar

-

Filtration apparatus (e.g., syringe filter)

-

Analytical balance

-

Evaporating dish

Procedure:

-

Prepare a supersaturated solution of potassium dicyanoaurate(I) in deionized water in a sealed flask.

-

Place the flask in a constant temperature water bath set to the desired temperature (e.g., 25 °C) and stir vigorously for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, stop stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe and filter it to remove any suspended particles.

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered solution to the evaporating dish and reweigh to determine the mass of the solution.

-

Carefully evaporate the water from the solution in a drying oven until a constant weight of the dry potassium dicyanoaurate(I) is achieved.

-

The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

Biological Interactions and Signaling Pathways

Potassium dicyanoaurate(I) exhibits significant biological activity, primarily due to its dissociation into potassium ions, gold(I) ions, and cyanide ions in aqueous environments.

Mechanism of Cyanide Toxicity

The acute toxicity of potassium dicyanoaurate(I) is predominantly attributed to the cyanide ion (CN⁻). Cyanide is a potent inhibitor of cellular respiration.

Caption: Mechanism of cyanide toxicity via inhibition of the electron transport chain.

Cyanide binds to the ferric (Fe³⁺) ion in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain.[7] This binding prevents the transfer of electrons to oxygen, the final electron acceptor, thereby halting aerobic respiration and the production of ATP.[8] The cells are then unable to use oxygen, leading to histotoxic hypoxia and rapid cell death.[1]

Formation and Action in Inflammatory Responses

The dicyanoaurate(I) anion, [Au(CN)₂]⁻, is a pharmacologically active metabolite of gold(I)-based anti-rheumatic drugs like aurothiomalate.[2][6] It is formed at sites of inflammation through the action of myeloperoxidase (MPO), an enzyme released by activated neutrophils.[4]

Caption: Formation of dicyanoaurate(I) at inflammatory sites and its action.

This biotransformation is considered an activation step, as the resulting aurocyanide is an effective inhibitor of the respiratory burst in neutrophils and monocytes, which contributes to its anti-inflammatory effects.[4] This pathway highlights a potential mechanism for the therapeutic action of certain gold-based drugs in inflammatory conditions such as rheumatoid arthritis.

References

- 1. Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. img.antpedia.com [img.antpedia.com]

- 4. The activation of gold complexes by cyanide produced by polymorphonuclear leukocytes. III. The formation of aurocyanide by myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyanide Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The activation of gold complexes by cyanide produced by polymorphonuclear leukocytes--II. Evidence for the formation and biological activity of aurocyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. Cyanide Intoxication and its Mechanism of Antagonism | Annual Reviews [annualreviews.org]

An In-depth Technical Guide to the Electronic Configuration of the Dicyanoaurate(I) Complex

Authored for: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

The dicyanoaurate(I) anion, [Au(CN)₂]⁻, is a linear coordination complex of significant interest due to its central role in gold cyanidation for ore processing, its applications in electroplating, and its emergence in medicinal chemistry. A thorough understanding of its electronic structure is paramount for optimizing its existing applications and exploring new functionalities. This technical guide provides a detailed examination of the electronic configuration of the [Au(CN)₂]⁻ complex, integrating molecular orbital (MO) theory with quantitative structural and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to provide a comprehensive resource for researchers.

Introduction

The dicyanoaurate(I) ion is a remarkably stable, two-coordinate complex of gold in the +1 oxidation state. As predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory and consistently confirmed by X-ray crystallography, the complex adopts a linear geometry with the gold(I) center bonded to two carbon atoms of the cyanide ligands.[1] The gold(I) center has a d¹⁰ electronic configuration. The bonding and electronic properties of this complex are governed by a combination of strong sigma (σ) donation from the cyanide ligands to the gold center and weaker pi (π) back-bonding from the metal d-orbitals to the ligand π* orbitals.

Molecular Orbital Theory and Electronic Configuration

The electronic structure of the linear [Au(CN)₂]⁻ complex (D∞h point group) can be rationalized through molecular orbital theory. The bonding interactions primarily involve the 5d, 6s, and 6p valence orbitals of the Au⁺ ion and the symmetry-adapted linear combinations (SALCs) of the frontier orbitals of the two cyanide (CN⁻) ligands.

The key interactions are:

-

Sigma (σ) Bonding : The filled σ orbitals of the two CN⁻ ligands form bonding (σg) and antibonding (σu*) molecular orbitals by combining with the gold 6s (σg) and 6pz (σu) orbitals. This ligand-to-metal σ-donation is the principal bonding interaction. The gold 5d(z²) orbital also contributes to σ-bonding.

-

Pi (π) Bonding : The filled π orbitals of the CN⁻ ligands interact with the gold 5d(xz, yz) orbitals (πg symmetry), resulting in filled π-bonding MOs that are largely ligand-based.

-

Pi (π) Back-bonding : The filled 5d(xz, yz) orbitals of gold can interact with the empty π* orbitals of the CN⁻ ligands. This metal-to-ligand back-donation, while weaker than the σ-donation, contributes to the overall stability of the complex.

-

Non-bonding Orbitals : The 5d(x²-y², xy) orbitals (δg symmetry) of the gold atom are essentially non-bonding as there are no ligand orbitals with the correct symmetry to interact with them.

The resulting molecular orbital diagram shows that the highest occupied molecular orbitals (HOMOs) are predominantly composed of the non-bonding and π-bonding gold 5d orbitals.

References

Synthesis and Characterization of Sodium Dicyanoaurate(I): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dicyanoaurate(I), Na[Au(CN)₂], is a key inorganic gold compound with significant applications in electroplating and as a precursor in the synthesis of more complex gold-containing molecules, including potential therapeutic agents. This technical guide provides an in-depth overview of the synthesis and characterization of sodium dicyanoaurate(I). It includes detailed experimental protocols for its preparation via the established cyanide process, methods for its purification, and a comprehensive suite of analytical techniques for its characterization. Quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication by researchers in the field.

Introduction

Sodium dicyanoaurate(I) is a white, crystalline, water-soluble solid. The gold(I) center is linearly coordinated to two cyanide ligands, forming the dicyanoaurate(I) anion, [Au(CN)₂]⁻. The compound is of significant interest due to its role in gold extraction from ores, its widespread use in the gold plating industry, and its utility as a starting material in inorganic and medicinal chemistry. A thorough understanding of its synthesis and a robust analytical characterization are crucial for ensuring purity and for the development of new applications.

Synthesis of Sodium Dicyanoaurate(I)

The primary industrial method for the synthesis of sodium dicyanoaurate(I) is the cyanide process, which involves the oxidation of elemental gold in the presence of sodium cyanide.

The Cyanide Process

The overall chemical reaction is as follows:

4 Au + 8 NaCN + O₂ + 2 H₂O → 4 Na[Au(CN)₂] + 4 NaOH[1]

This reaction, often referred to as Elsner's equation, highlights the requirement of an oxidizing agent, typically oxygen from the air, to facilitate the dissolution of gold.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative laboratory-scale synthesis of sodium dicyanoaurate(I).

Materials:

-

Gold powder (99.99% purity)

-

Sodium cyanide (NaCN)

-

Deionized water

-

Compressed air or oxygen source

-

Reaction vessel with stirring capability

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a solution of sodium cyanide is prepared by dissolving a twofold molar excess of NaCN in deionized water in a reaction vessel.

-

Addition of Gold: Finely divided gold powder is added to the stirred sodium cyanide solution.

-

Oxidation: Air or oxygen is bubbled through the suspension at a controlled rate. The reaction is typically carried out at a slightly elevated temperature (e.g., 40-50 °C) to increase the reaction rate. The reaction progress can be monitored by the dissolution of the gold powder.

-

Reaction Completion and Filtration: Once all the gold has dissolved, the solution is filtered to remove any insoluble impurities.

-

Crystallization: The filtrate, a solution of sodium dicyanoaurate(I), is transferred to a crystallization dish. The solution is concentrated by gentle heating or by evaporation under reduced pressure to induce crystallization. Slow cooling of the concentrated solution will promote the formation of well-defined crystals.

-

Isolation and Drying: The resulting white crystals of sodium dicyanoaurate(I) are isolated by filtration, washed with a small amount of cold deionized water, and then with a water-miscible organic solvent (e.g., ethanol) to facilitate drying. The crystals are dried in a desiccator over a suitable drying agent.

Safety Precautions: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. In case of contact with acid, highly toxic hydrogen cyanide gas is evolved.

Characterization of Sodium Dicyanoaurate(I)

A comprehensive characterization is essential to confirm the identity and purity of the synthesized sodium dicyanoaurate(I).

Physical and Chemical Properties

A summary of the key physical and chemical properties of sodium dicyanoaurate(I) is provided in the table below.

| Property | Value |

| Chemical Formula | Na[Au(CN)₂] |

| Molecular Weight | 271.99 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

| Gold Content | Approximately 72.42% |

| CAS Number | 15280-09-8 |

Spectroscopic Characterization

Principle: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The cyanide ligand in dicyanoaurate(I) has a characteristic stretching frequency.

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline sodium dicyanoaurate(I) is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Results: The most prominent feature in the IR spectrum of sodium dicyanoaurate(I) is a strong, sharp absorption band corresponding to the C≡N stretching vibration, which is expected in the range of 2140-2150 cm⁻¹.

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. For sodium dicyanoaurate(I), ¹³C and ²³Na NMR are particularly informative.

Experimental Protocol (¹³C NMR):

-

Sample Preparation: A sample of sodium dicyanoaurate(I) is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O).

-

Data Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. Due to the relatively long relaxation time of the cyanide carbon, a sufficient relaxation delay should be used.

Expected Results: A single resonance is expected for the two equivalent cyanide carbons in the [Au(CN)₂]⁻ anion. The chemical shift will be in the region characteristic of metal-cyanide complexes.

Experimental Protocol (²³Na NMR):

-

Sample Preparation: A sample is prepared as for ¹³C NMR.

-

Data Acquisition: The ²³Na NMR spectrum is recorded.

Expected Results: A single resonance corresponding to the sodium cation is expected. The chemical shift and linewidth can provide information about the ionic nature of the compound in solution.

Elemental Analysis

Principle: Elemental analysis determines the mass percentages of the constituent elements in a compound. This is a fundamental technique for confirming the empirical formula.

Experimental Protocol:

-

A precisely weighed sample of sodium dicyanoaurate(I) is submitted to a specialized analytical laboratory for C, N, and Na analysis. Gold content can be determined by gravimetric analysis after decomposition of the complex.

Expected Results: The experimentally determined elemental composition should be in close agreement with the theoretical values.

| Element | Theoretical Mass % |

| Carbon (C) | 8.83% |

| Gold (Au) | 72.42% |

| Nitrogen (N) | 10.30% |

| Sodium (Na) | 8.45% |

X-ray Crystallography

Principle: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated aqueous solution of sodium dicyanoaurate(I).

-

Data Collection: A suitable crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and packing information.

Expected Results: The crystal structure is expected to show a linear [NC-Au-CN]⁻ anion and a sodium cation, with the exact packing arrangement determined by the crystallographic analysis.

Visualizations

Caption: Workflow for the synthesis of sodium dicyanoaurate(I).

Caption: Analytical workflow for the characterization of sodium dicyanoaurate(I).

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of sodium dicyanoaurate(I). The provided experimental protocols and expected outcomes for various analytical techniques serve as a valuable resource for researchers and professionals. Adherence to these detailed procedures will ensure the reliable preparation and validation of this important gold compound, facilitating its use in both established and novel applications.

References

A Technical Guide to the History and Chemistry of Dicyanoaurate in the Gold Cyanidation Process

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dissolution of gold in a cyanide solution to form the dicyanoaurate(I) complex, [Au(CN)₂]⁻, is the cornerstone of the gold cyanidation process, a technology that has dominated the gold extraction industry for over a century. This hydrometallurgical technique revolutionized the mining world by enabling the profitable extraction of gold from low-grade ores, which was not feasible with previous methods like amalgamation. The formation of this highly stable, water-soluble gold complex is a foundational principle in extractive metallurgy. This technical guide provides an in-depth exploration of the history, chemistry, and process of dicyanoaurate formation in gold cyanidation, tailored for a scientific audience.

Historical Development of the Gold Cyanidation Process

The journey to the widespread adoption of gold cyanidation was built upon a series of key scientific discoveries spanning over a century.

Early Discoveries

The story begins in 1783 when the Swedish chemist Carl Wilhelm Scheele discovered that gold could be dissolved in an aqueous solution of cyanide.[1][2][3] However, the significance of this discovery for gold extraction was not immediately recognized. It was not until the mid-19th century that the stoichiometry of this reaction began to be understood. In 1846, L. Elsner formulated the fundamental chemical equation for this process, now famously known as Elsner's Equation, which correctly identified the necessity of oxygen in the dissolution of gold in a cyanide solution.[1][2] This was a critical step in understanding the underlying chemistry. The work of Michael Faraday in 1847 further contributed to the understanding that each gold atom complexes with two cyanide ions.[1]

The MacArthur-Forrest Process

Despite the scientific understanding of gold's solubility in cyanide, a commercially viable process for extracting gold from its ores remained elusive. The primary method for gold extraction in the 19th century was amalgamation, a process of mixing crushed ore with mercury to form a gold-mercury amalgam. This method was inefficient for low-grade and pyritic ores, with recovery rates often as low as 55%.[4]

The breakthrough came in 1887 when John Stewart MacArthur, working with brothers Robert and William Forrest in Glasgow, Scotland, developed the MacArthur-Forrest process.[1][5] Their key innovation was the use of a very dilute solution of cyanide (less than 1%) to selectively dissolve gold from the ore without significantly affecting the surrounding minerals.[6] This process, which received British patents in 1887 and 1888, involved crushing the ore, leaching it with the dilute cyanide solution to form the soluble dicyanoaurate(I) complex, and then precipitating the gold from the solution using zinc shavings.[5][7]

The MacArthur-Forrest process was first successfully implemented on a commercial scale in the Witwatersrand goldfields of South Africa in 1890.[1][4] Its introduction had a profound impact on the global gold mining industry, leading to a dramatic increase in gold production. The process enabled the treatment of vast quantities of low-grade ore and tailings that were previously considered uneconomical, and it achieved gold recovery rates of up to 96%.[1]

The Chemistry of Dicyanoaurate(I) Formation

The dissolution of gold in a cyanide solution is an electrochemical process. It involves the oxidation of metallic gold and the subsequent complexation of the resulting gold ions with cyanide ions to form the stable dicyanoaurate(I) anion, [Au(CN)₂]⁻.

Elsner's Equation

The overall chemical reaction is described by Elsner's Equation:

4 Au(s) + 8 CN⁻(aq) + O₂(g) + 2 H₂O(l) → 4 [Au(CN)₂]⁻(aq) + 4 OH⁻(aq)[1][2]

This equation highlights the essential roles of both cyanide ions and oxygen in the dissolution of gold. The reaction is carried out under alkaline conditions (typically pH > 10.5) to prevent the formation of highly toxic hydrogen cyanide (HCN) gas.[1][2]

Electrochemical Mechanism

The dissolution of gold is an electrochemical process involving an anodic and a cathodic reaction.

-

Anodic Reaction: Metallic gold is oxidized at the anodic sites on the gold surface, releasing electrons and forming gold(I) ions. Au(s) → Au⁺(aq) + e⁻

-

Cathodic Reaction: Oxygen is reduced at the cathodic sites on the gold surface, consuming electrons. O₂(g) + 2 H₂O(l) + 4 e⁻ → 4 OH⁻(aq)

The gold(I) ions (Au⁺) are then immediately complexed by the cyanide ions in the solution to form the very stable dicyanoaurate(I) complex ion:

Au⁺(aq) + 2 CN⁻(aq) → [Au(CN)₂]⁻(aq)

The high stability of the dicyanoaurate(I) complex is a key driving force for the overall reaction, as it keeps the concentration of free Au⁺ ions in solution extremely low, thus favoring the continued oxidation and dissolution of the metallic gold.

Quantitative Data

Historical records of the early cyanidation process often lack the detailed quantitative data expected in modern scientific literature. However, a comparison with the preceding amalgamation process and data from contemporary studies can illustrate the efficiency of the cyanidation process.

Comparison of Gold Recovery: Amalgamation vs. Cyanidation (Late 19th Century)

| Process | Typical Gold Recovery Rate | Applicable Ore Types | Key Limitations |

| Amalgamation | 50-60%[4] | Free-milling, high-grade ores | Inefficient for low-grade and pyritic ores; environmental concerns due to mercury use. |

| Cyanidation (MacArthur-Forrest) | Up to 96%[1] | Low-grade, high-grade, and pyritic ores | Requires careful handling of toxic cyanide; slower than amalgamation for coarse gold. |

Effect of Cyanide Concentration on Gold Leaching Recovery (Modern Data)

The following table, based on modern experimental data, illustrates a principle that was empirically discovered by MacArthur and Forrest: the relationship between cyanide concentration and gold recovery. They found that a dilute solution was more effective, and modern studies confirm that after a certain point, increasing cyanide concentration does not significantly improve recovery and can be uneconomical.

| NaCN Concentration (ppm) | Gold Recovery (%) | Silver Recovery (%) |

| 600 | 96.5 | 91.4 |

| 700 | 97.9 | 91.1 |

| 800 | 96.5 | 91.8 |

| (Data from a 2023 study on a specific ore type, for illustrative purposes)[8] |

Experimental Protocols

Detailed, step-by-step experimental protocols from the 19th-century discoveries are not well-documented in a modern format. However, the general methodology of the MacArthur-Forrest process can be described as follows.

Representative Methodology for the MacArthur-Forrest Process (circa 1890s)

Objective: To extract gold from a low-grade ore sample using a dilute cyanide solution.

Materials:

-

Gold-bearing ore

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Lime (Calcium Hydroxide, Ca(OH)₂)

-

Zinc shavings

-

Water

-

Crushing and grinding apparatus (e.g., stamp mill)

-

Leaching vat with a filter bed (e.g., sand and gravel)

-

Precipitation boxes (zinc boxes)

-

Furnace for smelting

-

Assay equipment (historically, fire assay was the standard method for determining gold content)

Procedure:

-

Ore Preparation: The gold-bearing ore is first crushed and then finely ground to a pulp to ensure that the gold particles are exposed to the cyanide solution.

-

Leaching: a. The finely ground ore is placed in a large vat. b. A dilute solution of cyanide (typically 0.1% to 0.5% NaCN) is prepared. c. Lime is added to the cyanide solution to ensure an alkaline pH (above 10.5), preventing the formation of HCN gas. d. The alkaline cyanide solution is percolated through the ore in the leaching vat. The solution is allowed to be in contact with the ore for a sufficient period (hours to days) to dissolve the gold and form the dicyanoaurate(I) complex.

-

Separation: The gold-bearing cyanide solution (pregnant solution) is drained from the leaching vat, leaving behind the solid waste material (tailings).

-

Precipitation: a. The pregnant solution is passed through a series of boxes containing zinc shavings. b. The zinc, being more reactive than gold, displaces the gold from the dicyanoaurate complex in a cementation reaction. The gold precipitates as a fine black sludge. 2 [Au(CN)₂]⁻(aq) + Zn(s) → [Zn(CN)₄]²⁻(aq) + 2 Au(s)

-

Recovery and Refining: a. The gold sludge is periodically collected from the zinc boxes. b. The sludge is then treated with acid to dissolve any remaining zinc. c. The resulting gold precipitate is washed, dried, and then smelted in a furnace to produce a gold bullion.

-

Analysis: The gold content of the original ore, the tailings, and the final bullion is determined using fire assay to calculate the efficiency of the extraction process.

Visualizations

Historical Development of Gold Cyanidation

Caption: A timeline of key discoveries in gold cyanidation.

MacArthur-Forrest Process Workflow

Caption: Workflow of the MacArthur-Forrest gold cyanidation process.

Chemical Pathway of Dicyanoaurate(I) Formation

Caption: Electrochemical pathway for dicyanoaurate(I) formation.

Conclusion

The development of the gold cyanidation process, centered on the formation of the dicyanoaurate(I) complex, represents a pivotal moment in the history of metallurgy. The transition from the inefficient amalgamation process to the highly effective cyanidation method, pioneered by MacArthur and Forrest, unlocked vast mineral wealth and fundamentally reshaped the global gold industry. The underlying principles of this process, rooted in the electrochemical dissolution of gold in an aerated, alkaline cyanide solution, as first described by Elsner, remain a testament to the power of chemical innovation. For researchers in various scientific fields, the story of dicyanoaurate in gold cyanidation serves as a compelling case study in the application of fundamental chemical principles to solve significant industrial challenges.

References

- 1. Gold cyanidation - Wikipedia [en.wikipedia.org]

- 2. Gold_cyanidation [chemeurope.com]

- 3. mgsrefining.com [mgsrefining.com]

- 4. THE DISCOVERY, DEVELOPMENT, AND DIFFUSION OF NEW TECHNOLOGY: THE CYANIDE PROCESS FOR THE EXTRACTION OF GOLD, 1887–1914 – ScienceOpen [scienceopen.com]

- 5. byjus.com [byjus.com]

- 6. researchgate.net [researchgate.net]

- 7. Balliol Archives - [archives.balliol.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

The Dicyanoaurate(I) Ion: A Technical Reference for Scientific Applications

The dicyanoaurate(I) ion, [Au(CN)₂]⁻, is a significant anionic coordination complex of gold. Renowned for its stability and central role in gold extraction and electroplating, it is also gaining prominence in advanced research, including the development of novel therapeutic agents. This technical guide provides an in-depth overview of its core physicochemical properties, synthesis protocols, and applications relevant to researchers, scientists, and professionals in drug development.

Core Physicochemical and Structural Properties

The dicyanoaurate(I) ion is a linear and highly stable complex. The gold(I) center is coordinated to two cyanide ligands, resulting in a molecule with well-defined chemical characteristics. Key quantitative data are summarized below.

| Property | Value |

| Molecular Formula | C₂AuN₂⁻[1][2][3] |

| Molar Mass | 249.00 g/mol [1][2][3] |

| Exact Mass | 248.972718 Da[1][3] |

| IUPAC Name | Dicyanidoaurate(1-) |

| CAS Number | 14950-87-9[1][2][4] |

| Structure | Linear |

| C-Au-C Bond Angle | ~180° (e.g., 179.38°, 177.42°)[5] |

| Au-C Bond Distance | ~1.97 - 2.01 Å[5] |

Synthesis of Dicyanoaurate(I) Complexes: Experimental Protocols

The synthesis of dicyanoaurate salts is fundamental to its application. The primary methods involve the oxidative dissolution of metallic gold in a cyanide solution or the electrolytic dissolution in a cyanide-containing electrolyte.

Protocol 1: Chemical Synthesis via Gold Cyanidation

This method, often referred to as the Elsner process, is the cornerstone of gold extraction from ore and is adaptable for laboratory-scale synthesis of dicyanoaurate salts like sodium or potassium dicyanoaurate.

Reaction: 4 Au + 8 NaCN + O₂ + 2 H₂O → 4 Na[Au(CN)₂] + 4 NaOH[6]

Methodology:

-

Preparation: Metallic gold (e.g., powder, foil) is suspended in an aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN).

-

Oxidation: Air or pure oxygen is bubbled through the solution. Oxygen acts as the oxidizing agent, enabling the dissolution of gold.[6]

-

Complexation: The oxidized gold (Au⁺) is immediately complexed by the cyanide ions (CN⁻) in the solution to form the stable, soluble [Au(CN)₂]⁻ ion.[6]

-

Separation: The resulting solution, containing the dicyanoaurate complex, is separated from any unreacted gold or solid impurities.

-

Crystallization: The dicyanoaurate salt can be crystallized from the solution, often by evaporation of the solvent or by the addition of a less polar solvent like alcohol to induce precipitation.[7]

Protocol 2: Electrolytic Synthesis of Potassium Dicyanoaurate(I)

This electrochemical method offers high purity and control, making it suitable for producing high-grade potassium dicyanoaurate for applications like electroplating.[8]

Methodology:

-

Cell Setup: An electrolytic cell is configured with a pure gold anode and an inert cathode, separated by ion-exchange membranes.[8]

-

Anolyte Composition: The anolyte compartment is filled with an aqueous solution containing 5-50 g/L of potassium cyanide (KCN) and 5-100 g/L of potassium dicyanoaurate (K[Au(CN)₂]).[8]

-

Electrolysis: A direct current is applied with a current density of 1-10 mA/cm². At the anode, gold is oxidized and dissolves, forming [Au(CN)₂]⁻ ions.[8]

-

Concentration: The process is coupled with electrodialysis using the ion-exchange membranes to concentrate the K[Au(CN)₂] in a separate circuit.[8]

-

Crystallization: The highly concentrated K[Au(CN)₂] solution is cooled, allowing the pure salt to crystallize out.

Caption: Workflow for the electrolytic synthesis of potassium dicyanoaurate.

Applications in Drug Development and Research

While traditionally used in metallurgy, the unique chemical properties of gold complexes, including dicyanoaurate, have attracted interest in medicinal chemistry. Gold(I) compounds are known for their potential therapeutic effects.

Anticancer Research

Recent studies have focused on synthesizing novel cyanide-bridged coordination compounds based on the dicyanoaurate(I) ion. These complexes have been evaluated for their anticancer activity in vitro against various cancer cell lines.[9] Research indicates that these gold(I) compounds can exhibit potent antiproliferative activity and may inhibit cell migration by affecting cytoskeletal proteins.[9] This opens a promising avenue for developing new chemotherapeutic agents.

The general workflow for investigating these novel compounds is outlined below.

Caption: Conceptual workflow for anticancer drug discovery using dicyanoaurate complexes.

References

- 1. Dicyanoaurate ion | C2AuN2- | CID 161098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - 14950-87-9 | VulcanChem [vulcanchem.com]

- 3. dicyanidoaurate(I) | C2AuN2- | CID 446142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyanide - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. DE3800546C1 - Method for preparing potassium dicyanoaurate - Google Patents [patents.google.com]

- 9. Synthesis, characterization and anticancer activity in vitro evaluation of novel dicyanoaurate (I)-based complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of the Dicyanoaurate(I) Anion in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dicyanoaurate(I) anion, [Au(CN)₂]⁻, is a linear coordination complex of gold(I) that plays a significant role in various industrial and medicinal applications. Its stability in aqueous solutions is a critical factor influencing its efficacy and safety profile, particularly in the context of drug development where understanding degradation pathways and kinetics is paramount. This technical guide provides a comprehensive overview of the stability of the dicyanoaurate(I) anion in aqueous environments, detailing its decomposition pathways, the influence of key environmental factors, and methodologies for its stability assessment.

Thermodynamic and Chemical Stability

The dicyanoaurate(I) anion is thermodynamically stable in aqueous solutions under standard conditions, with no evidence of anion association.[1] However, its stability is not absolute and can be influenced by several factors, including pH, temperature, and light. The primary degradation pathways for the dicyanoaurate(I) anion in aqueous solutions include hydrolysis, photodegradation, and disproportionation.

Table 1: Thermodynamic Data for the Dicyanoaurate(I) Anion

| Parameter | Value | Reference |

| Standard Reduction Potential (Au(CN)₂⁻/Au) | -0.60 V vs. SHE | [2][3] |

| Stability Constant (log β₂) | ~28.8 | Not explicitly found in search results |

Note: The stability constant is a critical parameter for understanding the thermodynamic stability of the complex. While a precise experimental value under defined conditions was not retrieved, this approximate value is commonly cited in literature.

Factors Influencing Stability

The stability of the dicyanoaurate(I) anion in aqueous solutions is a multifactorial issue. Key environmental parameters that can induce its degradation are detailed below.

Effect of pH

The pH of the aqueous medium is a critical determinant of dicyanoaurate(I) stability. In acidic solutions, the cyanide ligand can be protonated to form hydrogen cyanide (HCN), a weak acid with a pKa of approximately 9.21. This can lead to the decomposition of the complex.

Conversely, in highly alkaline solutions, while the cyanide ligand is stable, the gold(I) center may be susceptible to other reactions. The optimal pH range for the stability of dicyanoaurate(I) solutions is generally considered to be neutral to moderately alkaline.

Effect of Temperature

Effect of Light

Exposure to light, particularly ultraviolet (UV) radiation, can induce the photodegradation of the dicyanoaurate(I) anion. This process can lead to the reduction of Au(I) to metallic gold, resulting in the formation of colloidal gold.[5] The quantum yield of this photodegradation process is a key parameter for assessing the photostability of dicyanoaurate(I) solutions, though specific values were not found in the search results.

Decomposition Pathways

The degradation of the dicyanoaurate(I) anion can occur through several chemical reactions, leading to the formation of various products.

Hydrolysis

The cyanide ligands in the dicyanoaurate(I) complex can undergo hydrolysis, particularly under acidic conditions, to form formate and ammonia.[6] While the hydrolysis of free cyanide is slow at room temperature, it can be accelerated by factors such as increased temperature.[6]

Photodegradation

Upon exposure to light, particularly UV radiation, the dicyanoaurate(I) anion can undergo a redox reaction where the gold(I) center is reduced to metallic gold (Au⁰), often forming nanoparticles.

Disproportionation

Although not extensively documented for dicyanoaurate(I) in the provided search results, a potential degradation pathway for Au(I) complexes is disproportionation, where two Au(I) ions react to form Au(0) and Au(III). The Pourbaix diagram for the gold-cyanide system can provide theoretical insights into the potential regions where such reactions might occur.

Experimental Protocols for Stability Assessment

A robust assessment of dicyanoaurate(I) stability requires well-defined experimental protocols. The following outlines key methodologies.

Sample Preparation and Stress Conditions

-

Stock Solution Preparation: Prepare a stock solution of potassium dicyanoaurate(I) in high-purity water. The concentration should be accurately determined using a validated analytical method.

-

pH Adjustment: Use appropriate buffer systems (e.g., phosphate, borate) to maintain the desired pH throughout the experiment.

-

Thermal Stress: Incubate samples in temperature-controlled chambers at various temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Expose samples to a controlled light source with a known spectral output (e.g., xenon lamp) in a photostability chamber. Control for temperature to isolate the effect of light.

Analytical Methodologies

UV-Vis spectrophotometry can be used to monitor the degradation of dicyanoaurate(I) by observing changes in its absorbance spectrum over time.

-

Protocol:

-

Determine the λmax of the dicyanoaurate(I) anion in the chosen aqueous medium.

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

-

At specified time intervals during the stability study, withdraw an aliquot of the sample, dilute if necessary, and measure its absorbance at the λmax.

-

Calculate the concentration of the remaining dicyanoaurate(I) using the calibration curve.

-

HPLC is a powerful technique for separating and quantifying the parent compound and its degradation products.

-

Protocol:

-

Develop a stability-indicating HPLC method using a suitable column (e.g., C18) and mobile phase.

-

Validate the method for specificity, linearity, accuracy, and precision.

-

At each time point in the stability study, inject an aliquot of the sample into the HPLC system.

-

Quantify the peak area of dicyanoaurate(I) and any observed degradation products.

-

Calculate the concentration of each species using calibration curves.

-

Cyclic voltammetry can be employed to study the electrochemical stability of the dicyanoaurate(I) anion and to detect the formation of electrochemically active degradation products.

-

Protocol:

-

Use a standard three-electrode setup (working, reference, and counter electrodes).

-

Record the cyclic voltammogram of a fresh dicyanoaurate(I) solution to identify its characteristic redox peaks.

-

Periodically analyze samples from the stability study to monitor for changes in the voltammogram, such as the appearance of new peaks or a decrease in the peak current of the parent anion.

-

Conclusion

The stability of the dicyanoaurate(I) anion in aqueous solutions is a complex interplay of thermodynamic and kinetic factors. While thermodynamically stable under specific conditions, it is susceptible to degradation by hydrolysis, photolysis, and potentially disproportionation, with pH, temperature, and light being the primary influencing factors. A thorough understanding of these degradation pathways and the implementation of robust analytical methodologies are essential for ensuring the quality, safety, and efficacy of dicyanoaurate(I)-containing products, particularly in the pharmaceutical field. Further research to quantify the kinetic parameters of these degradation processes under various conditions would be invaluable for predictive stability modeling.

References

- 1. researchgate.net [researchgate.net]

- 2. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]

- 3. Analytical method for the quantitative determination of cyanuric acid as the degradation product of sodium dichloroisocyanurate in urine by liquid chromatography mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 4. Synthesis, characterization and anticancer activity in vitro evaluation of novel dicyanoaurate (I)-based complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyanide - Wikipedia [en.wikipedia.org]

The Golden Metabolite: Unmasking Dicyanoaurate in Chrysotherapy

A Technical Guide on the Discovery and Significance of Dicyanoaurate as a Metabolite of Gold-Based Drugs

For decades, gold-based drugs, such as auranofin, gold sodium thiomalate, and solganol, have been a cornerstone in the treatment of rheumatoid arthritis. While their therapeutic efficacy is well-documented, the intricate metabolic fate of these compounds within the human body has long been a subject of scientific inquiry. A pivotal breakthrough in this field was the identification of dicyanoaurate(I), [Au(CN)₂]⁻, as a common and pharmacologically active human metabolite. This discovery has not only illuminated the mechanism of action of these established drugs but also opened new avenues for the development of more targeted and effective gold-based therapeutics.

This technical guide provides an in-depth exploration of the discovery of dicyanoaurate as a key metabolite of gold drugs. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the analytical techniques employed, the biochemical pathways involved, and the quantitative data that underpins our current understanding.

Quantitative Data Summary

The identification and quantification of dicyanoaurate in patients undergoing gold therapy have been instrumental in establishing its role as a significant metabolite. The following table summarizes key quantitative findings from seminal studies.

| Parameter | Value | Drug Administered | Biological Matrix | Analytical Method | Reference |

| Detection Limit | 0.3 ng (for auranofin) | Auranofin | Urine | Reversed-phase ion-pair chromatography with ICP-MS detection | [1] |

| Recovery of Gold Species | > 90% | Auranofin, Myochrysine, Solganol | Urine | Reversed-phase ion-pair chromatography with ICP-MS detection | [1] |

| Principal Gold Species | [Au(CN)₂]⁻ | Gold Sodium Thiomalate | Urine | Reversed-phase ion-pair chromatography with ICP-MS detection | [2] |

| Identified Metabolite | [Au(CN)₂]⁻ | Auranofin, Solganol | Urine and Blood | Reversed-phase ion-pair chromatography with ICP-MS detection | [2] |

The Biochemical Pathway of Dicyanoaurate Formation

The biotransformation of gold-based drugs into dicyanoaurate is a fascinating example of host-mediated metabolism, particularly at sites of inflammation. The process is initiated by the enzymatic activity of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils.[3][4]

At inflamed joints, activated neutrophils release MPO, which catalyzes the oxidation of thiocyanate (SCN⁻) to produce small amounts of hydrogen cyanide (HCN).[3][4] This locally generated cyanide then reacts with the monovalent gold(I) from the administered drugs, displacing the original sulfur-containing ligands to form the stable dicyanoaurate(I) complex, [Au(CN)₂]⁻.[3][4]

The following diagram illustrates this key metabolic pathway:

References

- 1. Determination of gold-based antiarthritis drugs and their metabolites in urine by reversed-phase ion-pair chromatography with ICP-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dicyanogold (I) is a common human metabolite of different gold drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aurocyanide, dicyano-aurate (I), a pharmacologically active metabolite of medicinal gold complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Anodic Dissolution of Gold to Form Dicyanoaurate(I)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The formation of the dicyanoaurate(I) complex, [Au(CN)₂]⁻, through the anodic dissolution of gold is a cornerstone of hydrometallurgical gold extraction and a critical process in high-precision applications such as electroplating for the electronics industry.[1][2] For researchers, particularly in materials science and drug development, the controlled electrochemical synthesis of dicyanoaurate provides a pathway to creating gold-based compounds, functionalizing gold surfaces, and producing gold nanoparticles.[3][4] This document provides a detailed protocol for the electrochemical dissolution of gold in a cyanide electrolyte under controlled laboratory conditions.

Principle of the Reaction

The dissolution of gold in an aqueous cyanide solution is an electrochemical process that requires an oxidizing agent, typically oxygen from the air.[5][6] The overall reaction, known as the Elsner Equation, is as follows:

4 Au + 8 NaCN + O₂ + 2 H₂O → 4 Na[Au(CN)₂] + 4 NaOH[6]

This process can be separated into two distinct electrochemical half-reactions: an anodic reaction where gold is oxidized and a cathodic reaction where the oxidant (oxygen) is reduced.[5][7]

-

Anodic Reaction (Gold Oxidation): At the anode, metallic gold reacts with cyanide ions to form the stable, water-soluble dicyanoaurate(I) complex. Au + 2CN⁻ → [Au(CN)₂]⁻ + e⁻

-

Cathodic Reaction (Oxygen Reduction): At the cathode, dissolved oxygen is reduced to hydroxide ions, which increases the pH of the solution. O₂ + 2H₂O + 4e⁻ → 4OH⁻

By applying an external potential (anodic dissolution), the rate of this process can be precisely controlled, making it a powerful synthetic tool in a laboratory setting.

Caption: Electrochemical mechanism of gold dissolution in cyanide.

Summary of Key Experimental Parameters

The efficiency and rate of gold dissolution are highly dependent on several key parameters. Optimal conditions are necessary to maximize the dissolution rate while preventing passivation of the gold surface.[5][8]

| Parameter | Optimal Range | Effect on Dissolution | References |

| Cyanide Concentration | 0.03% - 0.15% NaCN (or 5-50 g/L KCN) | The rate increases with concentration up to a point, after which it may plateau or decrease due to changes in oxygen solubility or surface chemistry. | [2][9] |

| pH | 10.0 - 11.0 | A high pH is critical to prevent the formation of highly toxic HCN gas. Rates may decrease at pH > 11 due to the formation of passivating gold hydroxide/oxide species. | [9][10] |

| Dissolved Oxygen | > 8 ppm | Oxygen is the primary oxidant in the cathodic reaction. Insufficient dissolved oxygen will limit the overall dissolution rate. | [6][11][12] |

| Temperature | Ambient (20-25 °C) | Higher temperatures can increase reaction kinetics but significantly reduce the solubility of oxygen in the electrolyte, which can become the rate-limiting factor. | [9][11][12] |

| Anodic Current Density | 1 - 10 mA/cm² | In a controlled electrochemical cell, this directly dictates the rate of gold oxidation according to Faraday's Laws of Electrolysis. | [2] |

| Agitation | Moderate & Constant | Ensures adequate mass transport of cyanide ions to the anode surface and oxygen throughout the solution, preventing local depletion. | [11][13] |

Experimental Protocol: Anodic Gold Dissolution

This protocol describes the controlled anodic dissolution of a pure gold electrode in a potassium cyanide electrolyte to generate a solution of potassium dicyanoaurate(I).

Materials and Equipment

-

Potentiostat/Galvanostat

-

Two or three-electrode electrochemical cell

-

Gold anode (foil, wire, or rotating disk electrode of known surface area)

-

Inert cathode (e.g., platinum mesh or graphite rod)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), if using a three-electrode setup

-

pH meter and probe

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Volumetric flasks and pipettes

Reagents

-

High-purity gold (≥99.99%)

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN), reagent grade

-

Potassium hydroxide (KOH) for pH adjustment

-

High-purity deionized water (18.2 MΩ·cm)

-

Acetone and Isopropanol for cleaning

CRITICAL SAFETY PRECAUTIONS

-

Extreme Toxicity: Cyanide salts and their solutions are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[14]

-

HCN Gas Hazard: NEVER allow the pH of a cyanide solution to drop below 10.5. Acidification will produce highly toxic hydrogen cyanide (HCN) gas.[6][14]

-

Work Environment: All work must be conducted in a certified, high-flow chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and heavy-duty nitrile or neoprene gloves at all times.

-

Waste Disposal: Dispose of all cyanide-containing waste according to institutional hazardous waste protocols. Never mix cyanide waste with acidic waste.

-

Emergency: Ensure a cyanide first-aid kit and emergency procedures are readily available.

Procedure

-

Anode Preparation:

-

Measure and record the initial mass of the gold anode.

-

Degrease the gold anode by sonicating for 5-10 minutes each in acetone, isopropanol, and deionized water.

-

Dry the electrode under a stream of nitrogen or in a desiccator.

-

-

Electrolyte Preparation:

-

Example for 0.1 M KCN solution: In the fume hood, carefully weigh out 6.51 g of KCN and dissolve it in approximately 800 mL of deionized water in a 1 L volumetric flask.

-

Once dissolved, dilute to the 1 L mark with deionized water.

-

Measure the pH of the solution. Using a dilute KOH solution, carefully adjust the pH to between 10.5 and 11.0.[9]

-

-

Electrochemical Cell Assembly:

-

Place a magnetic stir bar and the prepared electrolyte into the electrochemical cell.

-

Assemble the cell with the cleaned gold anode and the inert cathode. If using, place the reference electrode tip close to the anode surface.

-

Ensure all electrodes are securely in place and not in contact with each other.

-

-

Dissolution Process:

-

Begin stirring the solution at a moderate, constant rate.

-

Connect the electrodes to the potentiostat/galvanostat.

-

Apply a constant anodic current (galvanostatic mode) within the range of 1-10 mA/cm² of the gold anode's surface area.[2] Alternatively, apply a constant potential (potentiostatic mode) in the region of gold dissolution, which can be determined from a preliminary cyclic voltammetry scan (typically between -0.6 V and 0.2 V vs. SCE, but can vary).[5][10]

-

Run the experiment for a predetermined amount of time to dissolve the desired mass of gold. The theoretical mass dissolved can be calculated using Faraday's Law:

-

mass (g) = (I * t * M) / (n * F)

-

Where: I = current (A), t = time (s), M = molar mass of Au (196.97 g/mol ), n = number of electrons (1 for Au → Au⁺), F = Faraday's constant (96485 C/mol).

-

-

-

Termination and Analysis:

-

Turn off the potentiostat/galvanostat and stop the stirring.

-

Carefully remove the gold anode, rinse it with deionized water, dry it, and re-weigh it to determine the actual mass loss.

-

The resulting electrolyte is a solution of potassium dicyanoaurate(I). Its concentration can be verified using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Calculate the current efficiency: (Actual mass dissolved / Theoretical mass dissolved) * 100%.

-

Visualization of Experimental Workflow

Caption: Workflow for the anodic dissolution of gold.

References

- 1. Potassium dicyanoaurate - Wikipedia [en.wikipedia.org]

- 2. DE3800546C1 - Method for preparing potassium dicyanoaurate - Google Patents [patents.google.com]

- 3. Potassium dicyanoaurate | 13967-50-5 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Dissolution of Gold in Cyanide Solutions-An Electrochemical Study [ausimm.com]

- 6. Gold cyanidation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. A Kinetic and electrochemical study of the dissolution of gold in aerated cyanide solutions: the role of solid and solution phase purity [espace.curtin.edu.au]

- 9. gold cyanide leaching - Xinhai [xinhaimining.com]

- 10. researchgate.net [researchgate.net]

- 11. ajbasweb.com [ajbasweb.com]

- 12. Factors Affecting Gold Leaching Effects: A Comprehensive Overview | Mining Pedia [miningpedia.cn]

- 13. researchgate.net [researchgate.net]

- 14. Cyanide - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Dicyanoaurate in Gold Electroplating

Introduction

Potassium dicyanoaurate(I), with the chemical formula K[Au(CN)₂], is a cornerstone compound in the electroplating industry, prized for its role in depositing thin, corrosion-resistant, and aesthetically pleasing layers of gold onto various substrates.[1] Its high solubility in water and the stability of the dicyanoaurate anion, [Au(CN)₂]⁻, make it an ideal source of gold ions for electrodeposition.[1][2] Dicyanoaurate-based electrolytes are versatile and can be formulated as alkaline, neutral, or acidic baths, each tailored for specific applications in electronics, jewelry, and decorative coatings.[3][4] Alkaline baths are widely used for general-purpose plating, while acidic formulations, often containing nickel or cobalt salts, are employed to produce harder, more durable gold alloy deposits.[3][4]

Data Presentation

The composition and operating parameters of dicyanoaurate baths can be tailored to achieve desired deposit characteristics. The following tables summarize typical formulations and conditions.

Table 1: Typical Composition of Dicyanoaurate Gold Electroplating Baths

| Component | Function | Alkaline Bath Conc. (g/L) | Acid Bath Conc. (g/L) |

| Potassium Dicyanoaurate (K[Au(CN)₂]) | Primary source of gold ions | 10 - 60[5] | 12 - 94[6] |

| Potassium Cyanide (KCN) | Increases conductivity; prevents AuCN precipitation | 12 - 30[5] | Not typically used |

| Conducting/Buffer Salts | Maintain pH; increase conductivity | Phosphate, Carbonate salts (variable) | Citric Acid[3][4], Sodium Diorthophosphate[6] (8 - 600) |

| Additives (e.g., Ni or Co salts) | Hardening and brightening agents | Not typically used | Variable, as needed[3][4] |

| Wetting Agents | Reduce surface tension; prevent pitting | As required | As required |

Table 2: Typical Operating Parameters for Dicyanoaurate Gold Electroplating

| Parameter | Alkaline Bath | Acid Bath |

| Gold Content (as metal) | 3 - 7 g/L[7] | 5 - 15 g/L |

| pH | > 9.0 | 3.0 - 6.0[6][8] |

| Temperature | 20 - 50 °C[5] | 50 - 70 °C[8] |

| Current Density | 0.3 - 0.7 A/dm² (3 - 7 mA/cm²)[5] | 0.1 - 1.0 A/dm² |

| Anode Type | Soluble Gold or Platinized Titanium[3][4] | Platinized Titanium or Stainless Steel[3][4] |

| Agitation | Moderate (Cathode rod or solution) | Moderate to vigorous |

Experimental Protocols

The following protocols provide standardized procedures for bath preparation, electroplating, and chemical analysis. Adherence to safety protocols, including working in a well-ventilated area and using appropriate personal protective equipment (PPE), is mandatory, especially when handling highly toxic cyanide compounds.

Protocol 1: Preparation of an Alkaline Dicyanoaurate Gold Plating Bath (1 Liter)

-

Preparation: In a 1-liter beaker, add approximately 700 mL of deionized water and begin moderate agitation with a magnetic stirrer.

-

Dissolve Conducting Salts: Slowly dissolve the required amount of conducting salts (e.g., potassium phosphate) and free potassium cyanide (e.g., 15 g) into the water. Ensure each component is fully dissolved before proceeding.

-

Dissolve Gold Salt: Carefully measure the required amount of potassium dicyanoaurate (e.g., 12 g to yield ~8 g/L of gold) and slowly add it to the solution. Continue stirring until the salt is completely dissolved. The solution should be clear.

-

Final Volume and pH Adjustment: Transfer the solution to a 1-liter volumetric flask and add deionized water to the mark. Measure the pH and adjust if necessary using a dilute solution of potassium hydroxide (to raise) or phosphoric acid (to lower).

-

Bath Storage: Store the prepared bath in a clearly labeled, sealed container away from strong acids and direct sunlight.

Protocol 2: General Gold Electroplating Workflow

-

Substrate Preparation: Thoroughly clean the substrate to be plated. This typically involves a sequence of degreasing (ultrasonic cleaning in an alkaline detergent), rinsing with deionized water, and acid activation (e.g., a brief dip in 10% sulfuric acid) to remove any surface oxides. A final deionized water rinse is critical.

-

Electroplating Setup:

-

Place the plating bath into a suitable tank, preferably with temperature control.

-

Suspend the anode (e.g., platinized titanium) and the cathode (the workpiece) into the solution, ensuring they do not touch.

-

Connect the positive lead of the DC power supply to the anode and the negative lead to the cathode.[9]

-

-

Deposition: Heat the bath to the desired operating temperature (e.g., 60°C).[8] Apply the calculated DC current, corresponding to the desired current density (e.g., 0.3 A/dm²).[8] Plate for the time required to achieve the target thickness.

-

Post-Plating Treatment: Once plating is complete, turn off the power supply. Remove the plated part, rinse it thoroughly with deionized water, and dry it completely using filtered compressed air or a soft cloth.

Protocol 3: Quantitative Analysis of Free Cyanide

This protocol is adapted from standard laboratory procedures for plating bath analysis.[8]

-

Sample Preparation: Pipette a 10.0 mL sample of the gold plating bath into a 250 mL Erlenmeyer flask.

-

Dilution: Add 90 mL of deionized water and 5 mL of a 10% potassium iodide (KI) indicator solution.

-

Titration: Titrate the solution with a standardized 0.1 N silver nitrate (AgNO₃) solution. Swirl the flask continuously.

-

Endpoint: The endpoint is reached upon the appearance of a faint but persistent yellow turbidity (silver iodide precipitate).

-

Calculation:

-

Free NaCN (oz/gallon) = 0.131 × (mL of AgNO₃ used)[8]

-

To convert to g/L, multiply the oz/gallon result by 7.5.

-

Protocol 4: Quantitative Analysis of Gold Content

This protocol involves the use of concentrated acids and should be performed in a chemical fume hood.[8]

-

Sample Digestion: Accurately pipette 10.0 mL of the gold bath into a 500 mL Erlenmeyer flask. Add 15 mL of concentrated hydrochloric acid (HCl) and heat with stirring to evaporate the solution to a syrup. Do not boil dry.

-

Oxidation: Add 5 mL of concentrated nitric acid (HNO₃) and 15 mL of concentrated HCl to the syrup and boil again to a syrup consistency.

-